4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-4-33-21-14-11-17(15-22(21)32-3)24-27-25(34-29-24)23-19-7-5-6-8-20(19)26(31)30(28-23)18-12-9-16(2)10-13-18/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYAUNIOHRWCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C20H23N3O4
- Molecular Weight : 373.45 g/mol
- LogP : 3.1945 (indicating moderate lipophilicity)
- Polar Surface Area : 62.543 Ų
Antimicrobial Activity
Research indicates that derivatives of phthalazine, including this compound, exhibit significant antimicrobial properties. The mechanism of action is primarily attributed to their ability to disrupt microbial cell membranes.
Case Studies
- Study on Antimicrobial Efficacy :
- Comparison with Other Oxadiazole Derivatives :
Anticancer Activity
The anticancer potential of this compound has been explored in several studies.
The anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways essential for cancer cell proliferation. Specifically, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Research Findings
- In Vitro Studies :
- Synergistic Effects :
Other Biological Activities
Beyond antimicrobial and anticancer activities, this compound exhibits other pharmacological effects:
- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, indicating potential use in oxidative stress-related conditions.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 µg/mL |
| Candida albicans | Inhibition of growth | 32 µg/mL | |
| Anticancer | Breast cancer cells | Induction of apoptosis | 10-20 µM |
| Lung cancer cells | Induction of apoptosis | 10-20 µM | |
| Anti-inflammatory | Various models | Reduction in cytokine levels | Not specified |
| Antioxidant | Free radicals | Scavenging activity | Not specified |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole rings have potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth. For instance, studies have shown that derivatives of oxadiazole can enhance the effectiveness of existing anticancer treatments by targeting indoleamine 2,3-dioxygenase, which plays a role in tumor-induced immunosuppression .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes or inhibit essential metabolic pathways within microbial cells. In vitro studies have demonstrated effective inhibition against various pathogens, suggesting its potential for development into a therapeutic agent for infectious diseases .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the role of such compounds in protecting neuronal cells from oxidative stress and apoptosis. The oxadiazole moiety may contribute to this protective effect by modulating pathways involved in cell survival and inflammation .
Photoluminescent Materials
Due to its unique electronic properties, this compound can be utilized in the development of photoluminescent materials. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymer Chemistry
In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials with tailored characteristics for specific applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-ethoxy-3-methoxyphenyl group increases lipophilicity compared to the hydroxy-substituted analogue in , which may enhance membrane permeability but reduce aqueous solubility.
Electronic Modulation :
- The 3,4,5-trimethoxyphenyl group in provides electron-donating methoxy groups, which could enhance π-π stacking interactions in receptor binding compared to the target’s mixed ethoxy/methoxy substituents.
Steric Considerations: The absence of a phthalazinone substituent in (3,4-dimethylphenyl analogue) reduces steric hindrance, possibly favoring interactions with flat binding pockets.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm for OCH₃) and ethoxy (δ ~1.3–1.5 ppm for CH₃CH₂O) groups .
- IR Spectroscopy : Confirm oxadiazole (C=N stretch ~1600 cm⁻¹) and phthalazinone (C=O stretch ~1700 cm⁻¹) moieties .
- Elemental Analysis : Validate C, H, N, and O percentages within ±0.3% deviation .
Advanced Question: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, in analogous triazole-phthalazinone derivatives, SCXRD revealed dihedral angles of 15–25° between aromatic rings, influencing π-π stacking interactions . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .
Advanced Question: What mechanistic insights explain the reactivity of this compound with nucleophiles?
Methodological Answer :
The phthalazinone core undergoes nucleophilic substitution at the C-1 position. For instance:
- Halogen nucleophiles (e.g., Cl⁻) : Attack the electron-deficient C-1, displacing leaving groups (e.g., -OCH₃) .
- Thiol nucleophiles : Form stable C-S bonds via radical intermediates, as seen in thiophene-substituted analogs .
Advanced Question: How can contradictory byproduct profiles be analyzed when reacting with hydrazines?
Methodological Answer :
Byproducts arise from competing pathways:
- Primary hydrazines (e.g., 4-methoxyphenylhydrazine): Form indole-thiadiazole hybrids via Fischer cyclization .
- Aryl hydrazines : May yield pyrazole derivatives due to preferential N-N bond formation over cyclization .
LC-MS and 2D NMR (e.g., HSQC) differentiate isomeric byproducts .
Advanced Question: What computational methods predict the compound’s electronic properties and reactivity?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to guide solubility optimization .
Basic Question: What strategies address solubility challenges during purification?
Q. Methodological Answer :
- Mixed-solvent systems : Ethanol-water (7:3 v/v) enhances solubility of polar impurities while precipitating the target compound .
- Sonication : Reduces particle aggregation during recrystallization, improving yield by 10–15% .
Advanced Question: How does regioselectivity influence functionalization at the oxadiazole ring?
Methodological Answer :
The 1,2,4-oxadiazole’s C-5 position is more electrophilic due to resonance effects. Electrophilic substitution (e.g., nitration) occurs here, as validated by Hammett σ⁺ values in analogous systems . Steric hindrance from the 4-methylphenyl group further directs reactivity to the C-3 position .
Advanced Question: What stability studies are critical for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
